molecular formula C25H18N2O2 B11547588 2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11547588
M. Wt: 378.4 g/mol
InChI Key: JLNHVIFZKDEDEA-WPWMEQJKSA-N
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Description

2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is a complex organic compound belonging to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group, a diphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with 3-methoxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid, in an ethanol solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or diphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules through hydrogen bonding, π-π interactions, or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(3-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications .

Properties

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(E)-(3-methoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C25H18N2O2/c1-28-21-14-8-9-18(15-21)17-27-25-22(16-26)23(19-10-4-2-5-11-19)24(29-25)20-12-6-3-7-13-20/h2-15,17H,1H3/b27-17+

InChI Key

JLNHVIFZKDEDEA-WPWMEQJKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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